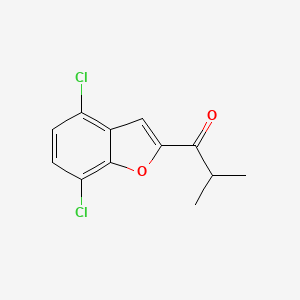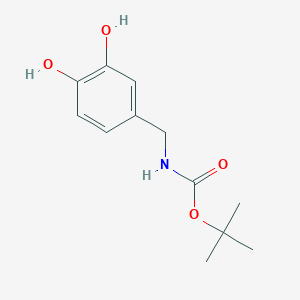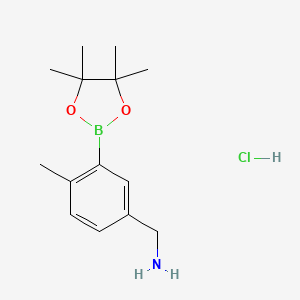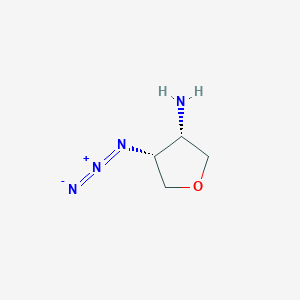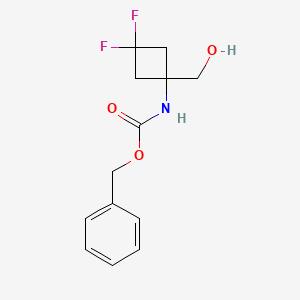
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is an organic compound that features a cyclobutyl ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the difluoromethyl and hydroxymethyl groups. The final step involves the formation of the carbamate linkage with benzyl alcohol. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: The benzyl carbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl (3,3-difluoro-1-(formyl)cyclobutyl)carbamate.
Reduction: Formation of benzyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. The benzyl carbamate moiety can modulate the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopropyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopentyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
Uniqueness
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of the difluoromethyl group further enhances its chemical stability and biological activity.
Propriétés
Formule moléculaire |
C13H15F2NO3 |
|---|---|
Poids moléculaire |
271.26 g/mol |
Nom IUPAC |
benzyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)7-12(8-13,9-17)16-11(18)19-6-10-4-2-1-3-5-10/h1-5,17H,6-9H2,(H,16,18) |
Clé InChI |
RFCHHUHQXDECJF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)

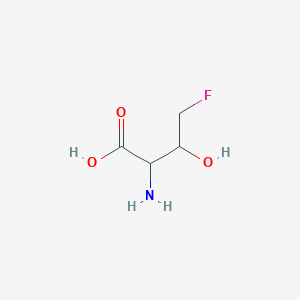
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
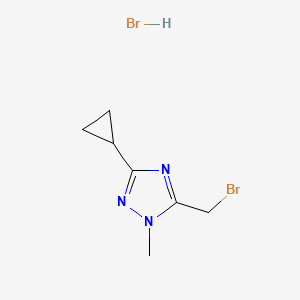
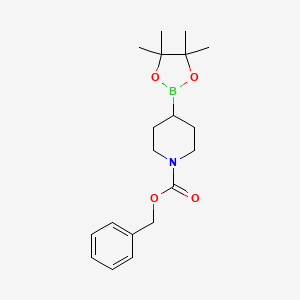
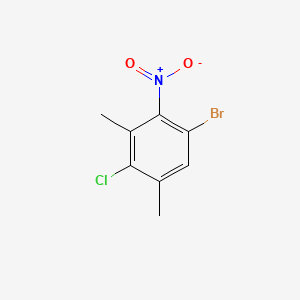
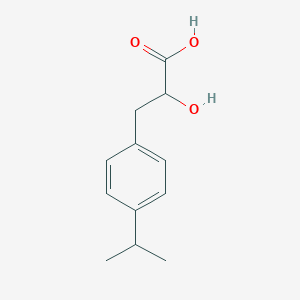
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
